molecular formula C10H10O2 B8611715 1,3,5,7-tetrahydrofuro[3,4-f][2]benzofuran

1,3,5,7-tetrahydrofuro[3,4-f][2]benzofuran

Cat. No.: B8611715
M. Wt: 162.18 g/mol
InChI Key: ZZERRBOYXNRSET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran is a chemical compound with the molecular formula C10H8O6. It is a solid substance that appears white or off-white in color. This compound is widely used in the synthesis of high-performance polymers, such as polyimides, due to its unique chemical structure and properties .

Preparation Methods

The preparation of 1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran typically involves the hydrogenation of benzo[1,2-c:4,5-c’]difuran-1,3,5,7-tetrone. This reaction is carried out using hydrogen gas and a suitable catalyst under controlled temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and safe synthesis of the compound.

Chemical Reactions Analysis

1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran can be compared with other similar compounds, such as:

The uniqueness of 1,3,5,7-Tetrahydrobenzo[1,2-c:4,5-c’]difuran lies in its specific chemical properties and its ability to form high-performance polymers with exceptional thermal and mechanical properties.

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

1,3,5,7-tetrahydrofuro[3,4-f][2]benzofuran

InChI

InChI=1S/C10H10O2/c1-7-3-11-5-9(7)2-10-6-12-4-8(1)10/h1-2H,3-6H2

InChI Key

ZZERRBOYXNRSET-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(COC3)C=C2CO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 1,2,4,5-tetrakis-(bromomethyl)-benzene (150 g, 0.33 mmol) and 1,4-dioxane (2 L) was added a 55% aqueous solution of tetrabutylammonium hydroxide (640 mL) at room temperature, followed by stirring at 90° C. for 6 hours. The reaction mixture was allowed to cool to room temperature, and extracted with ethyl acetate after addition of a 2 N aqueous solution of hydrochloric acid (2 L). The organic layer was washed with brine and dried over anhydrous sodium sulfate, and the solvent was distilled away under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:9) to give the title compound (35 g, 63% yield).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tetrabutylammonium hydroxide
Quantity
640 mL
Type
reactant
Reaction Step Two
Yield
63%

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